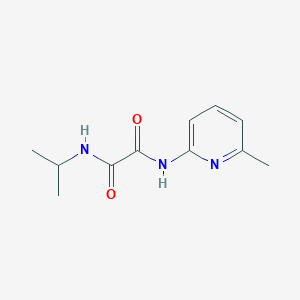

N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación

Quantum Entanglement and Cancer Diagnosis

A study by Alireza, Jennifer, and Angela (2019) used a nano molecule structurally similar to N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide for the diagnosis of human cancer cells, tissues, and tumors. This research highlights the application of such compounds in quantum entanglement dynamics, particularly in the non-linear interaction between nano molecules and a two-mode field, which is crucial for cancer diagnosis (Alireza, Jennifer, & Angela, 2019).

Electrocatalysis in Hydrogen Peroxide Synthesis

Fellinger et al. (2012) discussed the use of a nitrogen-doped carbon derived from an ionic liquid related to this compound. This material served as an effective catalyst for electrochemical hydrogen peroxide synthesis, indicating the potential of similar compounds in catalysis and green chemistry applications (Fellinger, Hasché, Strasser, & Antonietti, 2012).

Polymer Science and Material Engineering

Wilsens et al. (2018) investigated the impact of an aliphatic oxalamide-based nucleating agent on isotactic polypropylene (iPP). This study underscores the significance of oxalamide derivatives in modifying polymer properties, which could be crucial for advanced material engineering and processing (Wilsens et al., 2018).

Medical Chemistry and DNA Binding

Casini et al. (2006) explored dinuclear gold(III) oxo complexes with ligands related to the this compound. Their study sheds light on the interaction of such compounds with DNA and proteins, offering insights for medical chemistry and potential therapeutic applications (Casini et al., 2006).

Environmental and Analytical Chemistry

Howard et al. (1983) described the formation of DNA adducts upon metabolic reduction of environmental pollutants, using mechanisms that could be applicable to compounds like this compound. This research is essential for understanding the environmental impact and analytical detection of similar compounds (Howard, Heflich, Evans, & Beland, 1983).

Synthetic Chemistry

Mamedov et al. (2016) developed a novel synthetic approach involving 2-substituted-3-(2-nitrophenyl)oxiranes, which are structurally related to this compound. This highlights the compound's relevance in synthetic chemistry for the production of various derivatives (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(6-methylpyridin-2-yl)-N'-propan-2-yloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-7(2)12-10(15)11(16)14-9-6-4-5-8(3)13-9/h4-7H,1-3H3,(H,12,15)(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYRORXEAYFPCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B2694383.png)

![1-Methyl-4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2694384.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2694385.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2694386.png)

![N-[3-(2-Chloro-6-methylphenyl)propyl]prop-2-enamide](/img/structure/B2694387.png)

![2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2694394.png)

![5-(3-nitrophenyl)-N-[4-(1,3-thiazol-5-ylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B2694397.png)

![2-({[4-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}methyl)pyridine](/img/structure/B2694400.png)